2-Butylthiazole

Physical state Formulation handling Metering

Procurement of 2-alkylthiazoles is complicated by physical state and regulatory divergence: 2-isobutylthiazole (FEMA GRAS, liquid) cannot substitute for 2-butylthiazole. This n-butyl homolog is a solid (mp ~79°C), enabling gravimetric dispensing without liquid metering stations. It lacks FEMA GRAS affirmation, making it suited for fragrance compounding and non-US food flavor research. - Green/herbal odor profile (0.10% in DPG); not tomato-specific. - Predicted logP 2.79-3.37 for lipid-rich matrices. - Linear C4 chain - retains green character before C5 roasted note transition.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 37645-61-7
Cat. No. B12669436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylthiazole
CAS37645-61-7
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CS1
InChIInChI=1S/C7H11NS/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3
InChIKeyQOJMQILDLLFGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylthiazole Procurement Guide: Solid Handling & Flavor Profile


2-Butylthiazole (CAS 37645-61-7) is a 2-alkylthiazole derivative with the molecular formula C7H11NS and a molecular weight of 141.24 g/mol [1] [2]. It is a colorless to pale yellow solid at ambient temperature, with an estimated melting point of approximately 79°C, which distinguishes it from the more common liquid alkylthiazole flavorants [3]. The compound is primarily used as a flavor and fragrance ingredient, imparting green, herbal, and vegetable-like sensory notes [4] [5]. Unlike its branched-chain isomer 2-isobutylthiazole, 2-butylthiazole features a linear n-butyl substituent at the 2-position of the thiazole ring [1].

Solid at room temperature – requires gravimetric dispensing and dissolution step prior to use
Green, herbal, vegetable-like odor profile suitable for broad herbal accords, not tomato-specific
Not affirmed as FEMA GRAS; listed as EU flavoring substance; primarily fragrance and non-U.S. food applications

Why Generic Substitution Fails for 2-Butylthiazole


Generic substitution among 2-alkylthiazole congeners (C4–C6) is unreliable due to three independent axes of differentiation that critically affect formulation and procurement decisions. First, 2-butylthiazole is a solid at room temperature (melting point approximately 79°C), whereas its closest structural analog, 2-sec-butylthiazole, is a liquid, creating entirely different handling, metering, and dissolution requirements [1] [2]. Second, 2-butylthiazole lacks FEMA GRAS affirmation and JECFA evaluation, in contrast to 2-isobutylthiazole (FEMA# 3134) and 2-sec-butylthiazole (FEMA# 3372, JECFA# 1033), imposing fundamentally different regulatory pathways and documentation burdens [3] [4] [5]. Third, the linear n-butyl chain produces a broad green/herbal odor profile distinct from the intensely tomato-specific character of 2-isobutylthiazole, meaning that even at matched concentrations the sensory outcome differs qualitatively [6]. These orthogonal constraints mean that a procurement specification written for one 2-alkylthiazole cannot simply be fulfilled by another member of the class.

Physical state mismatch
2-Butylthiazole is a solid at room temperature, while 2-isobutyl- and 2-sec-butylthiazole are liquids; direct substitution disrupts handling, metering, and dissolution workflows.
Regulatory gap
Lacks FEMA GRAS and JECFA evaluation, unlike branched analogs (FEMA# 3134, 3372). Using a branched isomer may bypass regulatory barriers but introduces different compliance requirements.
Sensory profile divergence
Broad green/herbal note vs. intense tomato character of 2-isobutylthiazole. Qualitative flavor difference cannot be compensated by concentration adjustment alone.

2-Butylthiazole Evidence Guide: Comparative Analysis


Physical State Differentiation: Solid vs. Liquid Handling

2-Butylthiazole is a colorless to pale yellow solid at ambient temperature with an estimated melting point of approximately 79°C, whereas both 2-isobutylthiazole and 2-sec-butylthiazole are liquids (colorless to pale yellow) at room temperature [1] [2]. This difference arises from the linear n-butyl chain permitting closer crystal packing compared with the branched isobutyl and sec-butyl congeners. The solid physical state of 2-butylthiazole fundamentally changes handling protocols: gravimetric dispensing replaces volumetric metering, and dissolution into carrier solvents prior to use becomes mandatory [1].

Physical state
Head-to-head
Solid (mp ~79°C) vs. colorless liquids at ambient temperature
Handling and metering workflows differ fundamentally
Solid requires gravimetric dispensing and dissolution before use
Physical state Formulation handling Metering Melting point

Regulatory Status Gap: FEMA GRAS and JECFA Coverage

2-Butylthiazole is neither affirmed as FEMA GRAS nor evaluated by JECFA for use as a flavoring substance. In contrast, 2-isobutylthiazole holds FEMA# 3134 and has been evaluated by JECFA with an ADI of 'acceptable' [1] [2]. 2-sec-Butylthiazole holds FEMA# 3372 and JECFA# 1033, with a completed safety evaluation [3] [4]. 2-Butylthiazole is listed in the EU flavorings database as a flavoring substance but lacks the dual FEMA/JECFA coverage that characterizes the branched isomers [5]. The Food Chemicals Codex does not list 2-butylthiazole [6].

Regulatory status
Head-to-head
No FEMA GRAS, no JECFA vs. FEMA# 3134, JECFA evaluated
U.S. food flavoring not permitted under GRAS; fragrance or EU use only
Branched analogs hold FEMA and JECFA clearances
Regulatory compliance FEMA GRAS JECFA Food additive

Odor Profile: Green/Herbal vs. Tomato-Specific Character

2-Butylthiazole at 0.10% in dipropylene glycol is described as having a green, herbal odor [1]. Effective concentrations for improving the sensory profile of tomato-based products are reported at 0.005–0.5 ppm . In contrast, 2-isobutylthiazole at concentrations as low as 0.0035 ppb (0.0035 µg/kg) in water is detectable, and it develops an intense fresh tomato-like flavor when added to canned tomato puree at 20–50 ppb [2] . The odor of 2-isobutylthiazole is specifically characteristic of tomato leaves and stems, whereas 2-butylthiazole provides a more generically green, vegetable, and herbal character [3] [4]. The patent on 2-alkylthiazoles notes that branched 2-alkyl derivatives are generally more effective tomato flavor enhancers than straight-chain ones, although the latter have 'desirable flavor enhancing properties at the proper concentration' [5].

Odor profile
Head-to-head
Green, herbal (0.10% in DPG) vs. intense tomato leaf (ppb range)
Non-interchangeable sensory character
2-Isobutylthiazole effective at 20–50 ppb in tomato matrices
Odor profile Flavor concentration Sensory differentiation Tomato flavor

Lipophilicity and Fat vs. Aqueous Phase Partitioning

The predicted logP (octanol-water partition coefficient) of 2-butylthiazole is 2.79 (ChemAxon) to 3.37 (ALOGPS), compared with a predicted logP of approximately 2.1 for 2-propylthiazole (CAS 17626-75-4), which has a shorter three-carbon alkyl chain [1] . The higher logP of 2-butylthiazole indicates approximately 5- to 18-fold greater partitioning into lipophilic phases, which directly impacts flavor release kinetics in fat-containing food matrices and fragrance tenacity in oil-based formulations [1].

Lipophilicity
Class-level inference
ΔlogP ≈ 0.7–1.3 (predicted)
Supports higher fat-phase partitioning vs. shorter-chain analogs
In silico prediction; data to verify experimentally
Lipophilicity Partition coefficient logP Food matrix

Chain-Length Effect on Odor: Green vs. Roasted Notes

Extending the 2-alkyl chain by one methylene unit from butyl to pentyl radically alters the odor character. 2-Pentylthiazole (CAS 37645-62-8) is described as having a roasted aroma with cocoa notes [1]. In contrast, 2-butylthiazole is consistently described as green and herbal [2] [3]. This is consistent with the general observation in the thiazole literature that lower 2-alkylthiazoles (C1–C4) tend toward green and vegetable notes, while longer-chain and multiply substituted derivatives tend toward roasted, nutty, and meaty characters [4]. 2-Butylthiazole thus occupies a transitional position in the structure-odor continuum: it is the longest straight-chain 2-alkylthiazole that still retains a predominantly green/herbal profile before the roasted character emerges at C5 (pentyl) [5].

Structure-odor shift
Cross-study comparable
Green/herbal (C4) → roasted/cocoa (C5)
Odor quality changes qualitatively with chain length
Single-methylene homologs are not interchangeable
Structure-odor relationship Alkyl chain length Roasted notes Green notes

Optimal Application Scenarios for 2-Butylthiazole


Fragrance and Non-Food Flavor Applications

Because 2-butylthiazole lacks FEMA GRAS affirmation [1], its primary industrial value lies in fragrance applications (fine perfumery, household care products, personal care) and in non-U.S. food flavoring under EU or other regional frameworks where it is listed as a flavoring substance [2]. Its green, herbal odor profile at 0.10% in dipropylene glycol makes it suitable for herbal, leafy, and vegetable fragrance accords where the intensely tomato-specific character of 2-isobutylthiazole would be undesirably narrow [3].

Solid-Phase Compounding with Gravimetric Dispensing

The solid physical state of 2-butylthiazole (melting point approximately 79°C) [1] makes it uniquely suited for solid-phase compounding operations where exact gravimetric dispensing is preferred over volumetric metering. In fragrance compound manufacturing where multiple solid raw materials are weighed and blended, 2-butylthiazole integrates directly into the workflow without requiring a separate liquid-metering station, unlike 2-isobutylthiazole and 2-sec-butylthiazole which are liquids [2].

Oil-Based and High-Fat Food Model Systems

With a predicted logP of 2.79–3.37 [1], 2-butylthiazole partitions preferentially into lipid phases. This property makes it a more appropriate choice than the less lipophilic 2-propylthiazole (estimated logP approximately 2.1) for flavor research involving high-fat food models, oil-based dressings, and lipid-rich matrices where sustained flavor release and reduced aqueous-phase loss are critical experimental variables [1].

Structure-Odor Relationship Studies

2-Butylthiazole occupies a defined position in the structure-odor relationship of 2-alkylthiazoles: it is the longest straight-chain homolog that retains a predominantly green/herbal character before the transition to roasted/cocoa notes at the C5 (pentyl) homolog [1] [2]. This makes it a valuable reference compound in systematic sensory studies investigating the molecular determinants of odor quality in heterocyclic aroma chemicals, especially for QSAR and machine-learning-based odor prediction models [3].

Application
Selection Property
Validation Focus
Fragrance & non-U.S. flavor compounding
Regulatory context (no FEMA GRAS)
Confirm EU listing or non-food use pathway
Solid-phase fragrance blending
Solid physical state at ambient conditions
Ensure gravimetric dispensing and dissolution protocol fit
High-fat food model flavor research
Lipid-phase partitioning tendency
Evaluate partition behavior in oil-based matrices
Structure-odor relationship studies
Green/herbal character at C4 chain length
Validate sensory profile; reference for QSAR models
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